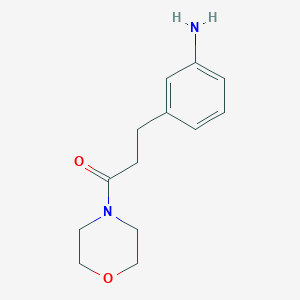
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is an organic compound that features a morpholine ring attached to a phenyl group through a propyl chain with a ketone functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one typically involves the reaction of 3-bromopropiophenone with morpholine under basic conditions to form the intermediate 3-(4-morpholinyl)-3-oxopropiophenone. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[3-(4-Morpholinyl)propyl]phenyl}amine: Lacks the ketone functionality, which may affect its reactivity and applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features different functional groups and structural motifs, leading to distinct properties and uses.
Uniqueness
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is unique due to the presence of both the morpholine ring and the ketone functionality, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-2-11(10-12)4-5-13(16)15-6-8-17-9-7-15/h1-3,10H,4-9,14H2 |
Clé InChI |
WPFPBUMNVRFONJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















